Distinct Hydration State and Crystal Structure Compared to Sodium Manganese Sulfate
Unlike sodium manganese sulfate (Na2Mn(SO4)2·4H2O), which adopts a blödite-type monoclinic structure, potassium manganese(II) sulfate forms a kröhnkite-type K2Mn(SO4)2(H2O)2 dihydrate that crystallizes in a triclinic space group P1¯ (Ci1) [1]. This structural divergence is quantified by distinct lattice parameters and symmetry operations that fundamentally alter ion diffusion pathways and thermal stability ranges [1].
| Evidence Dimension | Crystal System & Space Group |
|---|---|
| Target Compound Data | Triclinic, P1¯ (Ci1) for K2Mn(SO4)2(H2O)2 |
| Comparator Or Baseline | Na2Mn(SO4)2·4H2O: Monoclinic, blödite-type |
| Quantified Difference | Structural framework classification differs; specific lattice parameters available in source |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This structural difference directly impacts the material's electrochemical behavior when used as a battery precursor, as ion insertion/extraction kinetics are highly dependent on framework topology.
- [1] de Oliveira Neto, J.G. et al. (2022). Kröhnkite-type K2Mn(SO4)2(H2O)2 double salt: synthesis, structure, and properties. Journal of Materials Science, 57(17), 8195-8210. View Source
